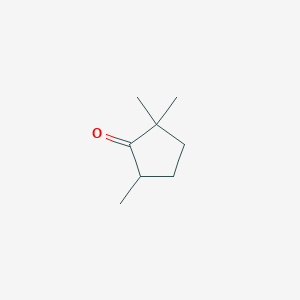

2,2,5-Trimethylcyclopentanone

Description

Contextualization within Cyclopentanone (B42830) Chemistry

2,2,5-Trimethylcyclopentanone is a synthetic organic compound belonging to the class of cyclic ketones known as cyclopentanones. ontosight.aifiveable.me The core structure is a five-membered carbon ring containing a ketone functional group. fiveable.me Cyclopentanone and its derivatives are significant in organic chemistry, often serving as versatile building blocks for the synthesis of more complex molecules. fiveable.memdpi.com The reactivity of the carbonyl group in cyclopentanones makes them susceptible to a variety of chemical transformations, including nucleophilic addition and condensation reactions. fiveable.me These reactions, such as the aldol (B89426) reaction and Dieckmann cyclization, are fundamental in constructing larger and more intricate molecular architectures, including bicyclic compounds. fiveable.me

The catalytic transformation of biomass-based furan (B31954) compounds, like furfural, has also become an important pathway for producing cyclopentanone derivatives. mdpi.comnih.govresearchgate.net This highlights the ongoing relevance of cyclopentanones in the development of sustainable chemical processes. nih.govresearchgate.net 2,2,5-Trimethylcyclopentanone, as a substituted member of this family, possesses specific stereochemical and electronic properties conferred by its three methyl groups, which influence its reactivity and applications.

Historical Development of 2,2,5-Trimethylcyclopentanone Studies

The study of substituted cyclopentanones is linked to the broader history of organic synthesis and the exploration of natural products. While specific historical timelines for 2,2,5-trimethylcyclopentanone are not extensively documented in single reviews, its synthesis and applications have been developed through various research efforts. For instance, methods for synthesizing related structures, such as 2,4,4-trimethylcyclopentanone (B1294718), have been established through rearrangements of compounds like isophorone (B1672270) oxide. orgsyn.org The synthesis of 2,2,5-trimethylcyclopentanone itself can be achieved through the reaction of isophorone with a reducing agent or by the methylation of 2-pentylcyclopentanone. ontosight.aichemicalbook.comchemicalbook.com The latter is noted as an intermediate in the industrial synthesis of methyl dihydrojasmonate, indicating its relevance in the fragrance industry. google.com Research into chiral ketones for asymmetric synthesis has further propelled interest in substituted cyclopentanones like 2,2,5-trimethylcyclopentanone. acs.orgresearchgate.netrsc.orgrsc.org

Fundamental Research Significance of 2,2,5-Trimethylcyclopentanone

The fundamental research significance of 2,2,5-trimethylcyclopentanone lies primarily in its application as a chiral building block and as a reference compound in stereoselective synthesis and fragrance chemistry. ontosight.aismolecule.com Chiral cyclopentenones, closely related to this compound, are crucial precursors in the asymmetric synthesis of various bioactive molecules. acs.org The controlled placement of methyl groups on the cyclopentanone ring, as in 2,2,5-trimethylcyclopentanone, creates a chiral center that can be used to direct the stereochemical outcome of chemical reactions. researchgate.net This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required. researchgate.netbohrium.com

Furthermore, its distinct camphor-like odor has made it a subject of interest in the fragrance and flavor industries. ontosight.ai It serves as an intermediate in the production of other fragrance chemicals. ontosight.ai The study of its synthesis and properties contributes to the broader understanding of structure-odor relationships in organic molecules.

Physicochemical Properties of 2,2,5-Trimethylcyclopentanone

The following table summarizes key physical and chemical properties of 2,2,5-trimethylcyclopentanone.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | ontosight.aichemsrc.comnih.govnist.govchemeo.com |

| Molecular Weight | 126.20 g/mol | ontosight.ainih.govnist.govchemeo.com |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Camphor-like | ontosight.ai |

| Boiling Point | 152-170 °C | ontosight.aichemsrc.com |

| Density | ~0.87 g/cm³ | ontosight.aichemsrc.com |

| Flash Point | 45.4 °C | chemsrc.com |

| Water Solubility | Slightly soluble | ontosight.ai |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | ontosight.ai |

| Refractive Index | 1.431 | chemsrc.com |

| CAS Number | 4573-09-5 | chemsrc.comnih.govnist.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,2,5-trimethylcyclopentanone.

Mass Spectrometry

The mass spectrum of 2,2,5-trimethylcyclopentanone shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed at an m/z of 126. nih.govufz.demassbank.eu

Major Peaks in the Mass Spectrum (Electron Ionization)

| m/z | Relative Intensity | Source(s) |

|---|---|---|

| 56 | 99.99 | nih.govmassbank.eu |

| 41 | 32.0 | nih.govmassbank.eu |

| 126 | 17.7 | nih.govmassbank.eu |

| 57 | 16.8 | nih.govmassbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for 2,2,5-trimethylcyclopentanone has been reported, providing information about the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,5-trimethylcyclopentanone is available and provides information about its functional groups, most notably the characteristic absorption of the carbonyl (C=O) group. nih.govnist.govnist.govspectrabase.com

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-5-8(2,3)7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJHOYYJYPCTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347808 | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4573-09-5 | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trimethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,5 Trimethylcyclopentanone and Its Structural Analogues

Classical and Contemporary Approaches to 2,2,5-Trimethylcyclopentanone Synthesis

The construction of the 2,2,5-trimethylcyclopentanone scaffold can be achieved through various classical and modern synthetic routes. These methods often involve either the formation of the five-membered ring with the desired substitution pattern or the sequential functionalization of a cyclopentanone (B42830) precursor.

Ring Formation and Cyclization Strategies for Five-Membered Ketones

The formation of five-membered ketones, including trimethylcyclopentanone isomers, can be accomplished through several cyclization strategies. These methods are crucial for building the core carbocyclic structure.

While direct synthesis of 2,2,5-trimethylcyclopentanone from cyclotene (B1209433) (2-hydroxy-3-methyl-2-cyclopenten-1-one) is not prominently described, the chemistry of cyclotene and its derivatives is relevant to the synthesis of substituted cyclopentanones. researchgate.net For instance, the hydrogenation of related trimethyl-2-cyclopentenones can yield trimethylcyclopentanones. orgsyn.org

Rearrangement reactions provide a powerful tool for the synthesis of substituted cyclopentanones. A notable example is the acid-catalyzed rearrangement of isophorone (B1672270) oxide. This reaction can lead to the formation of 2,4,4-trimethylcyclopentanone (B1294718), an isomer of 2,2,5-trimethylcyclopentanone. orgsyn.orgpsu.edu The reaction proceeds through the cleavage of the oxirane ring, followed by an intramolecular rearrangement. psu.edu The use of different catalysts, including homogeneous Lewis acids like boron trifluoride etherate and heterogeneous catalysts such as zeolites, can influence the product distribution. orgsyn.orgpsu.edu Specifically, Al-MCM-41 materials have been shown to effectively catalyze the isomerization of isophorone oxide to 2-formyl-2,4,4-trimethylcyclopentanone, which can be subsequently deformylated to yield 2,4,4-trimethylcyclopentanone. psu.edu

Another relevant rearrangement is the semipinacol rearrangement. For example, the acid-promoted semipinacol rearrangement of 3,5,5-trimethyl-2,3-epoxycyclohexan-1-ones results in a ring contraction to a cyclopentanone moiety. 140.122.64 Additionally, acid-catalyzed ring expansion of isopropenylcyclobutanols can produce 2,2-dimethyl cyclopentanones. researchgate.net

The Nazarov cyclization is a well-established method for synthesizing cyclopentenones, which can be precursors to saturated cyclopentanones. nih.govresearchgate.net This reaction involves the 4π-electrocyclization of a divinyl ketone to form a pentadienyl cation, which then cyclizes. nih.gov While not a direct route to 2,2,5-trimethylcyclopentanone, it represents a fundamental strategy for constructing five-membered rings. nih.govresearchgate.net

Alkylation and Functionalization of Cyclopentanone Precursors

An alternative and widely used approach to synthesizing 2,2,5-trimethylcyclopentanone and its analogues is the alkylation of a cyclopentanone starting material.

The synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone, a structural analogue, has been achieved through the alkylation of 2-pentyl-cyclopentanone. google.com A general method for preparing 2-alkylcyclopentanones involves the reaction of cyclopentanone with an aldehyde in the presence of a catalyst system containing a condensation catalyst and a hydrogenation catalyst. google.comgoogle.com For instance, reacting cyclopentanone with an aldehyde over a palladium on alumina (B75360) catalyst can yield 2-alkylcyclopentanones. google.com

The synthesis of 2,2,5-trimethylcyclopentanone itself can be achieved through the methylation of 2,5-dimethylcyclopentanone. Furthermore, 2,2,5-trimethyl-2-(1-propynyl)cyclopentanone has been synthesized by the alkylation of 2,2,5-trimethylcyclopentanone with propargyl bromide. sci-hub.st

A multi-step procedure for the α-tert-alkylation of ketones, including cyclopentanone, involves the use of silyl (B83357) enol ethers. orgsyn.org For example, 2-tert-pentylcyclopentanone can be synthesized by reacting 1-trimethylsiloxycyclopentene with a tertiary alkyl halide in the presence of a Lewis acid like titanium tetrachloride. orgsyn.org

Palladium-catalyzed reactions have emerged as powerful tools for the alkylation of cyclopentanones. A significant development is the enantioselective palladium-catalyzed decarboxylative allylic alkylation, which allows for the construction of all-carbon quaternary centers on cyclopentanones. nih.govorganic-chemistry.orgacs.org This method has been successfully applied to various cyclopentanone substrates, achieving high yields and enantiomeric excesses. nih.govacs.org The use of specific ligands, such as electronically modified (S)-(p-CF3)3-t-BuPHOX, is crucial for the success of this reaction. nih.govacs.org The reaction is tolerant of different substituents on both the cyclopentanone and the allylic fragment. acs.org This methodology has been shown to be scalable, with low catalyst loadings furnishing the desired product without a loss in enantioselectivity. nih.govorganic-chemistry.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Isophorone oxide | Boron trifluoride etherate, benzene | 2,4,4-Trimethylcyclopentanone | 56-63% | orgsyn.org |

| 2-Pentyl-cyclopentanone | Sodium hydride, methyl iodide, tetrahydrofuran | 2,5,5-Trimethyl-2-pentyl-cyclopentanone | - | google.com |

| Cyclopentanone | Aldehyde, H₂, Pd/Al₂O₃ catalyst | 2-Alkylcyclopentanone | - | google.com |

| 1-Trimethylsiloxycyclopentene | t-Amyl chloride, TiCl₄, CH₂Cl₂ | 2-tert-Pentylcyclopentanone | - | orgsyn.org |

| Allyl enol carbonate | [Pd₂(dba)₃]·CHCl₃, (S)-t-Bu-PHOX, toluene | (S)-2-allyl-2-methylcyclopentanone | 99% | acs.org |

Table 1: Selected Synthetic Methods for Trimethylcyclopentanone Analogues and Substituted Cyclopentanones

Stereoselective Synthesis of Chiral 2,2,5-Trimethylcyclopentanone Derivatives

The creation of chiral centers with high stereoselectivity is a crucial aspect of modern organic synthesis. For 2,2,5-trimethylcyclopentanone derivatives, which can possess multiple stereocenters, the development of asymmetric and diastereoselective methods is paramount.

The asymmetric synthesis of enantioenriched cyclopentanones, including derivatives of 2,2,5-trimethylcyclopentanone, often employs chiral auxiliaries, chiral reagents, or chiral catalysts to induce stereoselectivity. york.ac.uk One prominent strategy is the use of Meyers' diastereoselective alkylation protocol, which has been successfully applied in the enantioselective total synthesis of complex natural products containing a cyclopentanone core. tandfonline.com This method involves the use of a chiral bicyclic lactam to direct the alkylation of a prochiral ketone, thereby establishing a new stereocenter with high enantiomeric excess. tandfonline.com After the desired alkylation, the chiral auxiliary can be removed to yield the enantioenriched cyclopentanone derivative. york.ac.uk

Another approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloadditions. tcichemicals.com For instance, rhodium(I) complexes with chiral phosphine (B1218219) ligands have been utilized in enantioselective [2+2+2] cycloaddition reactions to construct chiral biaryl compounds, a strategy that can be adapted for the synthesis of complex cyclopentane (B165970) systems. tcichemicals.com Furthermore, catalytic asymmetric isomerization of olefins can create chiral tertiary carbon stereocenters, which are versatile intermediates for the synthesis of various chiral compounds. nih.gov

The table below summarizes some asymmetric synthetic strategies that can be applied to the synthesis of enantioenriched cyclopentanones.

| Strategy | Description | Key Features | Reference |

| Meyers' Alkylation | Diastereoselective alkylation using a chiral bicyclic lactam auxiliary. | High diastereoselectivity, removable and recyclable auxiliary. | york.ac.uktandfonline.com |

| Chiral Catalysis | Use of chiral metal complexes (e.g., Rhodium) for asymmetric transformations. | High enantioselectivity in cycloadditions and hydrogenations. | tcichemicals.com |

| Organocatalysis | Employment of small chiral organic molecules as catalysts. | Metal-free, mild reaction conditions. | nih.gov |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of 2,2,5-trimethylcyclopentanone analogues, this is crucial for obtaining a single diastereomer from a mixture of possibilities. Tandem reactions, where multiple bond-forming events occur in a single pot, can be powerful tools for achieving high diastereoselectivity. For example, a tandem hydrozirconation/Lewis acid-mediated cyclization sequence has been developed for the highly diastereoselective synthesis of trans-2-substituted cyclopentylamines from butenyl oxazolidines. nih.gov This methodology allows for the preparation of diversely substituted cyclopentylamines with excellent control over the trans stereochemistry. nih.gov

Another strategy involves the semipinacol rearrangement of cyclobutanol (B46151) derivatives, which can lead to the efficient formation of useful intermediates for cuparene-type sesquiterpenes, a class of compounds that includes analogues of 2,2,5-trimethylcyclopentanone. researchgate.net The stereochemical outcome of such rearrangements can often be controlled by the stereochemistry of the starting cyclobutanol. researchgate.net

The following table highlights some methods for achieving diastereoselective control in the synthesis of cyclopentanone analogues.

| Method | Description | Stereochemical Outcome | Reference |

| Tandem Hydrozirconation/Cyclization | Sequential hydrozirconation and Lewis acid-mediated cyclization of butenyl oxazolidines. | Highly diastereoselective formation of trans-2-substituted cyclopentylamines. | nih.gov |

| Semipinacol Rearrangement | Rearrangement of cyclobutanol derivatives to form cyclopentanone structures. | Diastereoselectivity is dependent on the stereochemistry of the starting material. | researchgate.net |

Synthesis of Structurally Modified 2,2,5-Trimethylcyclopentanone Analogues

The structural modification of the 2,2,5-trimethylcyclopentanone scaffold allows for the exploration of new chemical space and the development of compounds with tailored properties. Synthetic methodologies have been developed to introduce various functional groups, such as alkyl, alkynyl, and hydroxyl groups, onto the cyclopentanone ring.

The introduction of additional alkyl groups onto the 2,2,5-trimethylcyclopentanone framework can be achieved through various alkylation strategies. A common method involves the alkylation of cyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation. google.com However, this multi-stage process can suffer from low yields due to the reversibility of the initial cyclization and potential side reactions like O-alkylation. google.com

More direct and efficient methods have been developed. For instance, a single-stage reaction involving the reaction of a cyclopentanone with an aldehyde in the presence of hydrogen and a dual-function catalyst (containing a condensation catalyst and a hydrogenation catalyst) can produce 2-alkylcyclopentanones with high conversion and selectivity. google.com Another approach is the acid-catalyzed ring expansion of isopropenylcyclobutanols, which provides ready access to 2,2-dimethyl cyclopentanones and has been applied to the synthesis of sesquiterpenes like (±)-α-cuparenone. researchgate.net

The incorporation of alkynyl groups into the 2,2,5-trimethylcyclopentanone structure opens up possibilities for further functionalization via alkyne chemistry. One synthetic route involves a TMSOTf-assisted cyclization reaction of 3,5,5-trimethyl-2,3-epoxycyclohexan-1-ones that have a tethered arylpropargyl group. 140.122.64 This reaction proceeds through an acid-promoted semipinacol rearrangement to form a ring-contracted cyclopentanone moiety, followed by an alkyne-ketone metathesis to yield the desired alkynyl-substituted cyclopentanone derivative. 140.122.64

Hydroxylated derivatives of trimethylcyclopentanone are important synthetic targets, often serving as precursors to other functionalized molecules. Microbiological transformations have been shown to be effective for the hydroxylation of ketones. For example, the Baeyer-Villiger oxidation of certain ketones can be a predominant reaction, while other ketones may be mainly hydroxylated by specific microorganisms. researchgate.net

Chemical methods for hydroxylation are also available. The oxidation of silyl enol ethers derived from ketones with reagents like iodine can lead to the formation of hydroxylated products, although this can sometimes result in a mixture of products due to ring-opening side reactions. researchgate.net Additionally, the epoxidation of α-campholenic compounds followed by rearrangement of the resulting epoxides can provide access to hydroxy-β-campholenic systems. researchgate.net The position of the hydroxyl group can significantly influence the properties of the molecule. For instance, in certain bicyclogermacrane sesquiterpenes, the stereochemistry of a hydroxyl group at C-2 can be determined by its ¹H NMR chemical shift. mdpi.com

Transformations of Trimethylcyclopentanone Isomers into Polyketone Scaffolds

The transformation of trimethylcyclopentanone isomers into more complex molecular architectures, particularly those resembling polyketone scaffolds, is a subject of interest in both biosynthetic and synthetic chemistry. While the direct polymerization of trimethylcyclopentanone monomers into synthetic polyketone polymers is not a widely documented process, the trimethylcyclopentanone core is a recognized structural motif within certain classes of naturally occurring polyketides. These transformations are primarily observed in the context of fungal biosynthesis, where complex enzymatic machinery constructs intricate polyketide-derived natural products.

Biosynthetic Pathways to Polyketide Natural Products

A significant pathway for the incorporation of a trimethylcyclopentanone structure into a larger scaffold is through the biosynthesis of specific polyketide natural products by fungi. Polyketides are a diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). wikipedia.org These enzymes iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build a long poly-β-keto chain. wikipedia.orgyoutube.com This chain then undergoes a series of tailoring reactions, including cyclizations, reductions, and oxidations, to yield the final, often complex, natural product. nih.gov

Shimalactones and Aspernidgulenes: Natural Polyketides with a Trimethylcyclopentanone Moiety

Notable examples of polyketides featuring a trimethylcyclopentanone unit are the shimalactones and the aspernidgulenes, produced by marine-derived and soil fungi, respectively. nih.govresearchgate.net

Shimalactones: Shimalactones A and B are neuritogenic polyketides isolated from the fungus Emericella variecolor. researchgate.net Their intricate structures, which include a trimethylcyclopentanone moiety, are assembled through a complex biosynthetic pathway. researchgate.netnih.gov The biosynthesis is initiated by a highly reducing polyketide synthase (HR-PKS) that produces a linear polyene precursor. nih.gov This precursor undergoes a cascade of enzymatic transformations, including epoxidation and cyclization, to form the final shimalactone structure. researchgate.net The trimethylcyclopentanone portion of the molecule is constructed from the polyketide chain through these enzymatic cyclization and tailoring steps. researchgate.netresearchgate.net

The table below summarizes the key features of these natural product classes.

| Natural Product Class | Producing Organism | Key Biosynthetic Enzymes | Precursor | Resulting Scaffold Feature |

| Shimalactones | Emericella variecolor | Polyketide Synthase (ShmA), Tailoring Enzymes | Linear Polyketide Chain | Trimethylcyclopentanone Moiety |

| Aspernidgulenes | Aspergillus nidulans | Polyketide Synthase (SdgA), SdgF | Nonaketide | Trimethylcyclopentanone Moiety |

Chemical Transformations into Multi-Keone Scaffolds

Beyond biosynthesis, laboratory synthesis can transform trimethylcyclopentanone isomers into molecules with multiple ketone functionalities, which can be considered simple poly-oxo scaffolds. One such transformation is the synthesis of cyclopentanetrione derivatives.

Synthesis of 3,3,5-Trimethyl-1,2,4-cyclopentanetrione

Research has demonstrated efficient methods for the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione starting from commercially available trimethylcyclopentanone isomers, such as 2,2,4-trimethylcyclopentanone (B1295220) and 2,4,4-trimethylcyclopentanone. The synthetic route typically involves a two-step process:

Polychlorination: The starting trimethylcyclopentanone isomer is subjected to chlorination, introducing multiple chlorine atoms onto the cyclopentane ring.

Dehydrochlorination and Hydrolysis: The polychlorinated intermediate then undergoes dehydrochlorination, followed by hydrolysis, to yield the target 3,3,5-trimethyl-1,2,4-cyclopentanetrione.

This transformation effectively converts a simple monoketone into a triketone, representing a direct laboratory method for creating a concentrated poly-oxo scaffold from a trimethylcyclopentanone precursor.

Another relevant transformation is the Baeyer-Villiger oxidation. While this reaction converts a ketone into a lactone (a cyclic ester) rather than a polyketone, it represents a significant enzymatic modification of the ketone scaffold. Studies have shown that monooxygenases can catalyze the oxidation of 2,4,4-trimethylcyclopentanone to the corresponding lactone. asm.org

The following table outlines the chemical transformations of trimethylcyclopentanone isomers into multi-oxo scaffolds.

| Starting Material (Isomer) | Reaction | Reagents/Conditions | Product |

| 2,2,4-Trimethylcyclopentanone | Polychlorination, Dehydrochlorination, Hydrolysis | Cl₂, DMF, H₂O | 3,3,5-Trimethyl-1,2,4-cyclopentanetrione |

| 2,4,4-Trimethylcyclopentanone | Polychlorination, Dehydrochlorination, Hydrolysis | Cl₂, DMF, H₂O | 3,3,5-Trimethyl-1,2,4-cyclopentanetrione |

| 2,4,4-Trimethylcyclopentanone | Baeyer-Villiger Oxidation | Cyclopentadecanone (B167302) monooxygenase (CPDMO) | 3,5,5-Trimethyl-oxepan-2-one |

Chemical Reactivity and Mechanistic Investigations of 2,2,5 Trimethylcyclopentanone Systems

Photochemical Reactions of 2,2,5-Trimethylcyclopentanone Derivatives

The study of photochemical reactions provides valuable insights into the behavior of molecules upon absorption of light. For derivatives of 2,2,5-trimethylcyclopentanone, these reactions can lead to a variety of interesting and synthetically useful transformations, primarily involving decarbonylation and the formation of reactive carbene intermediates.

Photodecarbonylation Processes

Photodecarbonylation is a characteristic reaction of cyclic ketones, often proceeding through a Norrish Type I cleavage. Upon irradiation, the carbon-carbon bond adjacent to the carbonyl group breaks, forming a biradical intermediate. This intermediate can then lose a molecule of carbon monoxide (CO) to generate a new diradical, which can subsequently undergo various reactions such as ring closure or rearrangement.

In the case of 2,2,5-trimethylcyclopentanone derivatives, photodecarbonylation has been observed. For instance, the photodecarbonylation of 2,5,5-trimethyl-2-(1-propynyl)cyclopentanone has been investigated. sci-hub.stmolaid.com This process involves the initial cleavage of the C1-C2 bond to form a propargyl-alkyl biradical. The subsequent loss of carbon monoxide leads to the formation of a new biradical that can undergo ring closure. researchgate.net

The efficiency and outcome of photodecarbonylation can be influenced by various factors, including the wavelength of light used, the solvent, and the presence of sensitizers. These reactions are not only of mechanistic interest but also offer a potential route for the synthesis of novel carbocyclic and heterocyclic compounds. The study of byproducts and the stereochemistry of the final products can provide detailed information about the transient intermediates and their reaction pathways.

Studies on Carbene Intermediates and Rearrangements

Following photodecarbonylation, the resulting alkyl diradical can rearrange to form a carbene, a highly reactive intermediate with a divalent carbon atom. masterorganicchemistry.com Carbenes are known to undergo a variety of characteristic reactions, including insertions into C-H bonds, cyclopropanations with alkenes, and rearrangements. libretexts.org The study of these carbene intermediates provides a deeper understanding of the photochemical transformations of cyclopentanone (B42830) systems.

Research on the photochemistry of 2-(1-propynyl)-2,5,5-trimethylcyclopentanone has shed light on the reactions of the corresponding carbene, methyl(2,5,5-trimethyl-1-cyclopenten-1-yl)carbene. researchgate.netacs.orguni-hamburg.de Upon its formation, this carbene can undergo several transformations. For example, irradiation of 2-(1-propynyl)-2,5,5-trimethylcyclopentanone leads to the formation of an isomeric allenic cycloheptadienone, which can then dimerize. researchgate.net The formation of various cyclic products from the photolysis of this compound highlights the diverse reactivity of the intermediate diradical and carbene species. researchgate.net

The generation of carbenes from precursors other than diazo compounds, such as through the photolysis of ketones, offers an alternative and valuable method for studying their chemistry. rsc.org The rearrangements of these photochemically generated carbenes can lead to the formation of strained ring systems and other unique molecular architectures. researchgate.net

Ring Transformations and Rearrangements in Cyclopentanone Frameworks

The cyclopentanone core is a versatile scaffold that can undergo a variety of ring transformations and rearrangements, leading to the formation of new and often more complex cyclic systems. These reactions are frequently catalyzed by acids or metals and are of significant importance in organic synthesis.

Nazarov Cyclization and Related Reactions

The Nazarov cyclization is a powerful acid-catalyzed reaction that converts divinyl ketones into cyclopentenones through a 4π-electrocyclic ring closure. wikipedia.org This reaction has been widely utilized in the synthesis of natural products and other complex molecules containing five-membered rings. ualberta.ca While direct examples involving 2,2,5-trimethylcyclopentanone as a starting material for a divinyl ketone precursor in a classical Nazarov cyclization are not prevalent in the readily available literature, the principles of this reaction are highly relevant to the chemistry of cyclopentanone derivatives.

For instance, a readily prepared trimethylcyclopentanone can be transformed into a vinyl triflate. This intermediate can then be coupled with a vinylstannane in a palladium-catalyzed reaction to produce a divinyl ketone, which is the substrate for the Nazarov cyclization. wikipedia.org This sequence demonstrates how a trimethylcyclopentanone framework can be elaborated into a system suitable for this key ring-forming reaction. The Nazarov cyclization itself proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product. wikipedia.org

Modern variations of the Nazarov cyclization have expanded its scope and utility, including silicon-directed, polarized, and enantioselective versions. wikipedia.org These advancements allow for greater control over the regioselectivity and stereoselectivity of the cyclization, making it an even more valuable tool for synthetic chemists.

Acid-Catalyzed Rearrangements of Cyclopentanone Precursors

Cyclopentanone derivatives can undergo various rearrangements under acidic conditions, often involving the formation of carbocationic intermediates. These rearrangements can lead to ring expansion, ring contraction, or skeletal reorganizations, providing access to a diverse range of cyclic structures.

One notable example is the acid-catalyzed ring expansion of isopropenylcyclobutanols to form 2,2-dimethyl cyclopentanones. researchgate.net This semi-pinacolic rearrangement provides an efficient route to substituted cyclopentanones that are valuable intermediates in the synthesis of sesquiterpenes. researchgate.net Similarly, acid-catalyzed isomerizations of epoxides can lead to the formation of trimethylcyclopentanone derivatives with high conversion rates. colab.ws

Furthermore, acid-catalyzed cyclization of precursors such as (±)-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone can be achieved using sulfuric acid. vulcanchem.com The study of these acid-catalyzed reactions is crucial for understanding the stability and reactivity of the cyclopentanone framework and for developing synthetic routes to complex target molecules.

Enzyme-Catalyzed Biotransformations Involving Cyclopentanone Derivatives

The use of enzymes as catalysts in organic synthesis, known as biotransformation or biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. eolss.netresearchgate.net Cyclopentanone derivatives are amenable to a variety of enzyme-catalyzed reactions, leading to the formation of valuable chiral building blocks and other functionalized molecules.

One of the most significant biotransformations involving cyclic ketones is the Baeyer-Villiger oxidation, which is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). This reaction is often highly regio- and enantioselective.

A key enzyme in this class is the 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-coenzyme A (CoA) monooxygenase (OTEMO) from Pseudomonas putida ATCC 17453. nih.gov This enzyme is involved in the metabolic pathway of camphor (B46023) and catalyzes the lactonization of a trimethylcyclopentenylacetyl-CoA intermediate. nih.gov While its natural substrate is a CoA ester, studies have shown that OTEMO can also catalyze the oxidation of other cyclic ketones. For example, it exhibits high catalytic efficiency towards 2-n-hexyl cyclopentanone. nih.gov The substrate specificity of OTEMO and other BVMOs has been explored, revealing their potential for the synthesis of a range of lactones from various cyclopentanone and cyclohexanone (B45756) derivatives. nih.gov The catalytic cycle of BVMOs involves the formation of a Criegee intermediate, similar to the chemical Baeyer-Villiger reaction. nih.gov

Biotransformations are not limited to oxidations. Other enzymatic reactions such as reductions of the carbonyl group to a hydroxyl group, hydrolysis of esters, and the formation of carbon-carbon bonds can also be applied to cyclopentanone derivatives. wikilectures.eu These enzymatic methods provide access to optically active cyclopentanols and other functionalized cyclopentanes that are difficult to prepare using traditional chemical methods. The screening of different microorganisms and isolated enzymes continues to expand the toolbox of biocatalytic reactions applicable to cyclopentanone systems. eolss.net

Baeyer-Villiger Monooxygenase Catalysis on Cyclopentanone Substrates

The Baeyer-Villiger (BV) reaction, discovered at the end of the 19th century, involves the oxidation of ketones to esters or lactones. pnas.org The enzymatic catalysis of this reaction is carried out by a class of flavin-dependent enzymes known as Baeyer-Villiger monooxygenases (BVMOs). unipd.itsemanticscholar.org These biocatalysts utilize NADPH and molecular oxygen to insert an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. pnas.orgmdpi.com BVMOs are of significant interest in synthetic organic chemistry due to their potential for high chemo-, regio-, and enantioselectivity under mild reaction conditions, offering a green alternative to chemical reagents. unipd.itnih.gov

The catalytic mechanism of BVMOs is analogous to the non-enzymatic chemical reaction. pnas.org It begins with the reaction of a reduced flavin cofactor (FAD) with molecular oxygen to form a stable flavin-peroxide intermediate. pnas.org This intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone substrate, such as a cyclopentanone derivative. pnas.orgunipd.it This attack forms a tetrahedral intermediate, commonly referred to as the Criegee intermediate. pnas.orgunipd.it The process culminates in the intramolecular rearrangement of this intermediate, where an alkyl group migrates, leading to the formation of the corresponding lactone product and a hydroxyflavin, which is subsequently dehydrated to regenerate the oxidized flavin for the next catalytic cycle. pnas.orgunipd.it

Type I BVMOs, which are FAD- and NADPH-dependent, are the most studied and frequently found in microorganisms. pnas.orgnih.gov Prominent examples that act on five-membered ring systems include cyclopentanone 1,2-monooxygenase (CPMO) and 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA 1,2-monooxygenase (OTEMO). nih.govnih.gov CPMO, originally isolated from a species reclassified as Comamonas sp., catalyzes the conversion of cyclopentanone to δ-valerolactone and has been extensively studied for its biocatalytic utility. nih.gov OTEMO is a key enzyme in the camphor metabolism pathway in Pseudomonas putida and has also been investigated for its synthetic applications. nih.gov These enzymes highlight the capability of microbial systems to perform specific and efficient Baeyer-Villiger oxidations on cyclopentanone-based structures.

Substrate Specificity and Enantioselectivity in Biocatalytic Oxidations

The substrate scope and stereoselectivity of Baeyer-Villiger monooxygenases are critical determinants of their synthetic utility. Different BVMOs exhibit distinct preferences for the size, substitution, and stereochemistry of the ketone substrate.

Research on cyclopentadecanone (B167302) monooxygenase (CPDMO) from Pseudomonas sp. has shown its capability to oxidize a range of cyclic ketones. asm.org While it performs poorly with unsubstituted five-membered rings, it can effectively oxidize multi-methyl-substituted cyclopentanones. asm.org For instance, 2,4,4-trimethylcyclopentanone (B1294718) was identified as a good substrate for CPDMO, undergoing oxidation to the corresponding lactone with a 78% conversion yield. asm.org However, the enantioselectivity for this transformation was low, with an E-value of 15. asm.org

Similarly, studies involving 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (OTEMO) and cyclohexanone monooxygenase from Rhodococcus sp. (CHMORhod) also showed low enantiomeric ratios (E values) for the oxidation of 2,4,4-trimethylcyclopentanone. nih.gov In contrast, OTEMO displayed high enantioselectivity in the kinetic resolution of 2-methyl cyclopentanone, achieving an E-value of 200, whereas CHMORhod was non-selective. nih.gov This highlights that substitution patterns on the cyclopentanone ring significantly influence the stereochemical outcome of the enzymatic oxidation.

The substrate specificity of OTEMO has been further detailed through kinetic studies. While its natural substrate is the CoA-activated ester of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid, the enzyme shows the highest catalytic efficiency (kcat/Km) towards 2-n-hexyl cyclopentanone. nih.gov This indicates that the active site can accommodate and efficiently process cyclopentanone rings with specific alkyl substitutions.

| Enzyme | Substrate | Conversion (%) | Enantioselectivity (E-value) |

|---|---|---|---|

| CPDMO | 2,4,4-Trimethylcyclopentanone | 78 | 15 |

| OTEMO | 2,4,4-Trimethylcyclopentanone | - | Low |

| CHMORhod | 2,4,4-Trimethylcyclopentanone | - | Low |

| OTEMO | (±)-2-Methylcyclopentanone | - | 200 |

| CHMORhod | (±)-2-Methylcyclopentanone | - | 1.4 |

General Carbonyl Reactivity and Functional Group Interconversions

The carbonyl group is one of the most reactive functional groups in organic chemistry, and its presence in 2,2,5-trimethylcyclopentanone dictates a wide range of potential transformations. pressbooks.pub The reactivity stems from the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. pressbooks.pub This allows for a variety of functional group interconversions through addition, reduction, or substitution reactions. scribd.comimperial.ac.ukslideshare.net

A primary reaction of ketones is nucleophilic addition to the carbonyl carbon. pressbooks.pub For 2,2,5-trimethylcyclopentanone, this can involve reactions with organometallic reagents or metal hydrides. pressbooks.pubvdoc.pub For example, reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone into the corresponding secondary alcohol, 2,2,5-trimethylcyclopentanol. vdoc.pub

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) is another important functional group interconversion. The Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine (B178648) (H₂NNH₂) under basic conditions, would transform 2,2,5-trimethylcyclopentanone into 1,1,4-trimethylcyclopentane. libretexts.org An alternative to this is the Clemmensen reduction, which uses a zinc-mercury amalgam in acidic conditions. Another two-step method involves converting the ketone into a thioacetal, for example, by reacting it with 1,2-ethanedithiol. libretexts.org The resulting thioacetal can then be reduced to the corresponding methylene group via hydrogenolysis using Raney Nickel. libretexts.org

The α-carbons adjacent to the carbonyl group also represent a center of reactivity. pressbooks.pub The presence of α-hydrogens allows for enolate formation under basic conditions, which can then react with various electrophiles. In the case of 2,2,5-trimethylcyclopentanone, the C5 position has a single α-hydrogen, while the C3 position has two. These positions are susceptible to reactions such as halogenation or alkylation following deprotonation. researchgate.net

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2,2,5-Trimethylcyclopentanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1,1,4-Trimethylcyclopentane |

| Thioacetal Formation & Hydrogenolysis | 1) HSCH₂CH₂SH, H⁺; 2) Raney Ni | 1,1,4-Trimethylcyclopentane |

Spectroscopic Characterization and Structural Elucidation of 2,2,5 Trimethylcyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the carbon and proton framework.

Proton and Carbon-13 NMR Analysis

The ¹³C NMR spectrum of 2,2,5-trimethylcyclopentanone, first reported by Stothers and Tan in 1974, provides key information about the carbon environments within the molecule. cdnsciencepub.comcdnsciencepub.com The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon (C=O) is characteristically deshielded and appears at the lowest field. The quaternary carbon at position 2, bonded to two methyl groups, also exhibits a distinct downfield shift. The remaining methyl and methylene (B1212753) carbons resonate at higher fields.

Table 1: Predicted ¹H and Experimental ¹³C NMR Chemical Shifts for 2,2,5-Trimethylcyclopentanone

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | 223.7 |

| C2 (C(CH₃)₂) | - | 47.9 |

| C3 (-CH₂-) | ~1.8 - 2.2 | 34.9 |

| C4 (-CH₂-) | ~1.6 - 2.0 | 35.1 |

| C5 (-CH(CH₃)-) | ~2.1 - 2.5 | 42.1 |

| 2-CH₃ (gem-dimethyl) | ~1.0 - 1.2 | 24.8 |

| 2-CH₃ (gem-dimethyl) | ~1.0 - 1.2 | 25.1 |

| 5-CH₃ | ~1.1 (doublet) | 15.1 |

Note: Predicted ¹H NMR values are estimations based on typical ranges for similar structural motifs. Experimental ¹³C NMR data is from Stothers and Tan (1974).

Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of a stereocenter at the C5 position, 2,2,5-trimethylcyclopentanone can exist as a pair of enantiomers. While standard 1D NMR cannot distinguish between enantiomers, advanced NMR techniques are invaluable for assigning the relative stereochemistry in diastereomeric molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is crucial for determining the spatial arrangement of substituents on the cyclopentanone (B42830) ring. Correlation Spectroscopy (COSY) would be used to confirm proton-proton coupling networks within the molecule. For a chiral molecule like 2,2,5-trimethylcyclopentanone, the use of chiral resolving agents in NMR can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.

Electron Ionization Mass Spectrometry (EI-MS)

The electron ionization mass spectrum of 2,2,5-trimethylcyclopentanone exhibits a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight. The fragmentation pattern is characteristic of aliphatic ketones. A prominent fragmentation pathway is the α-cleavage, leading to the loss of an alkyl radical. For 2,2,5-trimethylcyclopentanone, this can result in the formation of characteristic fragment ions. Another common fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-carbon-carbon bond.

Table 2: Major Fragment Ions in the EI-MS of 2,2,5-Trimethylcyclopentanone

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [C₈H₁₄O]⁺ (Molecular Ion) |

| 111 | Low | [M - CH₃]⁺ |

| 83 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 70 | Moderate | McLafferty rearrangement product |

| 55 | High | [C₄H₇]⁺ |

High-Resolution Mass Spectrometry (HREIMS)

High-resolution electron ionization mass spectrometry (HREIMS) allows for the determination of the exact mass of the molecular ion, which in turn provides the elemental composition of the molecule. For 2,2,5-trimethylcyclopentanone, with a molecular formula of C₈H₁₄O, the calculated exact mass is 126.1045 g/mol . HREIMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula and ruling out other possible isobaric compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared and ultraviolet-visible spectroscopy provide complementary information regarding the functional groups and electronic properties of 2,2,5-trimethylcyclopentanone.

The infrared (IR) spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated five-membered ring ketone, this band typically appears at a higher frequency compared to acyclic ketones due to ring strain. The expected range for the C=O stretch in 2,2,5-trimethylcyclopentanone is approximately 1740-1750 cm⁻¹. Other significant absorptions include those for C-H stretching of the alkyl groups around 2870-2960 cm⁻¹ and C-H bending vibrations in the 1365-1465 cm⁻¹ region.

The ultraviolet-visible (UV-Vis) spectrum of 2,2,5-trimethylcyclopentanone is expected to show a weak absorption band in the near-ultraviolet region, characteristic of the n→π* (n-to-pi-star) electronic transition of the carbonyl group. cornell.edumasterorganicchemistry.com For non-conjugated aliphatic ketones, this transition typically occurs around 270-300 nm. cornell.edumasterorganicchemistry.com This absorption is due to the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. cornell.edumasterorganicchemistry.com As 2,2,5-trimethylcyclopentanone lacks extended conjugation, this is the primary electronic transition observed in the accessible UV-Vis range.

Table 3: Spectroscopic Data Summary for 2,2,5-Trimethylcyclopentanone

| Spectroscopic Technique | Key Feature | Observed/Expected Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 223.7 ppm |

| EI-MS | Molecular Ion (M⁺) | 126 m/z |

| IR | Carbonyl Stretch (νc=o) | ~1740-1750 cm⁻¹ |

| UV-Vis | n→π* Transition (λmax) | ~270-300 nm |

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantitative analysis of 2,2,5-trimethylcyclopentanone from various matrices. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas chromatography is a powerful technique for the analysis of volatile compounds like 2,2,5-trimethylcyclopentanone. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.

When coupled with a mass spectrometer, GC-MS provides a highly sensitive and specific analytical method. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.

The electron ionization (EI) mass spectrum of 2,2,5-trimethylcyclopentanone is characterized by a molecular ion peak and several fragment ions that are indicative of its structure. nih.gov Experimental data from mass spectrometry databases provide insights into its fragmentation pattern. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 126 | 17.70 - 27.30 | [M]+ (Molecular Ion) |

| 99 | 99.99 | [M - C2H3]+ |

| 69 | 15.70 | [C5H9]+ |

| 57 | 16.80 - 18.60 | [C4H9]+ |

| 56 | 99.99 | [C4H8]+ |

| 41 | 9.20 - 32.00 | [C3H5]+ |

The quantitative analysis of 2,2,5-trimethylcyclopentanone can be performed using GC with a flame ionization detector (FID) or by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nrel.gov The linearity and reproducibility of such methods are typically assessed by analyzing calibration standards. ed.ac.uk For instance, in the analysis of similar cyclic ketones like cyclohexanone (B45756), GC/MS has demonstrated high linearity with correlation coefficients (r²) greater than 0.99. ed.ac.uk

2,2,5-Trimethylcyclopentanone possesses a chiral center at the carbon atom in the 5th position of the cyclopentanone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The assessment of chiral purity is crucial in many applications, particularly in the pharmaceutical and fragrance industries, as enantiomers can exhibit different biological activities or sensory properties.

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for chiral separations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced consumption of organic solvents, and lower back pressures. afmps.bechiraltech.com

The enantioselective separation in SFC is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

While specific application notes for the chiral separation of 2,2,5-trimethylcyclopentanone via SFC are not widely documented in the literature, the principles of the technique are well-established for the enantioseparation of other cyclic ketones and chiral molecules. acs.org The development of a chiral SFC method for 2,2,5-trimethylcyclopentanone would involve screening various chiral columns and optimizing mobile phase composition (co-solvents and additives) to achieve baseline separation of the enantiomers. afmps.be This would enable the accurate determination of the enantiomeric excess (ee) and the assessment of chiral purity.

Computational Chemistry and Theoretical Studies of 2,2,5 Trimethylcyclopentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. For a molecule like 2,2,5-trimethylcyclopentanone, these methods can provide a deep understanding of its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.

A DFT calculation for 2,2,5-trimethylcyclopentanone would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. For 2,2,5-trimethylcyclopentanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclopentanone (B42830) ring and its methyl substituents.

Computational studies on substituted cyclopentanones, for instance, have shown how substituents can influence the geometry of the five-membered ring. A study on various substituted cyclopentanones indicated that the parent cyclopentanone ring possesses a certain symmetry in its bond lengths and angles which is altered by the presence of substituents. znaturforsch.com For 2,2,5-trimethylcyclopentanone, the gem-dimethyl group at the C2 position and the methyl group at the C5 position would be expected to cause steric strain, leading to a puckering of the cyclopentanone ring. The optimized geometry would likely adopt an envelope or twist conformation to minimize these steric clashes.

The following table illustrates typical bond lengths that would be determined for the parent cyclopentanone ring through computational methods.

| Bond | Typical Calculated Bond Length (Å) |

| C=O | ~1.22 |

| C-C (adjacent to C=O) | ~1.51 |

| C-C (other) | ~1.54 |

| C-H | ~1.10 |

The data in this table is representative of typical cyclopentanone structures and not specific to 2,2,5-trimethylcyclopentanone.

Once the optimized geometry is obtained, DFT calculations can also provide the total electronic energy of the molecule. This energy is a crucial piece of information for determining the thermodynamic stability of the molecule and for calculating the energy changes that occur during chemical reactions.

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of experimental results.

For 2,2,5-trimethylcyclopentanone, DFT calculations can be employed to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. For 2,2,5-trimethylcyclopentanone, a strong absorption band corresponding to the C=O stretching vibration would be predicted, typically in the range of 1740-1760 cm⁻¹. Other characteristic peaks would include those for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These calculations would predict the ¹³C and ¹H NMR spectra of 2,2,5-trimethylcyclopentanone. The theoretical spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon at the C2 position, the methine carbon at the C5 position, and the different methyl and methylene carbons, each with a characteristic chemical shift. Similarly, the proton NMR spectrum would be predicted, showing the chemical shifts and coupling patterns for the different hydrogen atoms in the molecule.

Advanced Theoretical Approaches to Chemical Bonding and Interactions

Beyond molecular geometry and spectra, computational chemistry offers tools to analyze the nature of chemical bonds and the subtle interactions within a molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. uni-muenchen.dewisc.edu

An NBO analysis of 2,2,5-trimethylcyclopentanone would provide a detailed description of the bonding in terms of localized bonds and lone pairs. It would quantify the hybridization of the atomic orbitals that form each bond. For example, it would describe the C=O double bond as being composed of a σ bond and a π bond, and it would detail the hybridization of the carbon and oxygen atoms involved.

Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. In 2,2,5-trimethylcyclopentanone, this analysis could highlight interactions between the C-H or C-C σ bonds of the methyl groups and the π* anti-bonding orbital of the carbonyl group. The strength of these interactions is quantified as a second-order perturbation energy (E(2)). A hypothetical NBO analysis might reveal the following types of interactions:

| Donor NBO (Filled) | Acceptor NBO (Empty) | E(2) (kcal/mol) (Illustrative) |

| σ(C-H) | σ(C-C) | ~1-5 |

| σ(C-C) | σ(C-O) | ~0.5-2 |

| n(O) | σ*(C-C) | ~1-3 |

This table is for illustrative purposes to show the type of data NBO analysis provides and does not represent actual calculated values for 2,2,5-trimethylcyclopentanone.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and classified as attractive (e.g., hydrogen bonds) or repulsive (e.g., steric clashes).

For 2,2,5-trimethylcyclopentanone, an NCI/RDG analysis would be particularly insightful for visualizing the steric strain introduced by the three methyl groups. The analysis would likely reveal regions of steric repulsion between the gem-dimethyl groups at the C2 position and between the C5-methyl group and adjacent hydrogen atoms. These repulsive interactions would be visualized as colored isosurfaces, with the color indicating the strength and nature of the interaction. This would provide a visual representation of how the methyl groups influence the conformation and stability of the cyclopentanone ring.

Mechanistic Insights from Computational Modeling of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

While no specific reaction mechanisms involving 2,2,5-trimethylcyclopentanone have been computationally modeled in the available literature, we can consider the types of reactions it might undergo and how they could be studied. For example, the carbonyl group of 2,2,5-trimethylcyclopentanone is a key reactive site. Computational modeling could be used to investigate reactions such as:

Nucleophilic addition to the carbonyl group: The mechanism of addition of a nucleophile, such as a Grignard reagent or a hydride, could be modeled. This would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and determining the activation energy for the reaction. The stereoselectivity of the attack could also be investigated by comparing the energies of the transition states leading to different stereoisomers.

Enolate formation and subsequent reactions: The acidity of the α-protons (at the C5 position) could be calculated, and the mechanism of enolate formation in the presence of a base could be modeled. Subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation, could also be investigated computationally.

Photochemical reactions: Ketones can undergo a variety of photochemical reactions, such as the Norrish Type I and Type II reactions. Computational modeling could be used to explore the excited-state potential energy surfaces of 2,2,5-trimethylcyclopentanone to predict its photochemical behavior.

For each of these potential reactions, computational modeling would provide valuable data, including the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information would allow for a detailed understanding of the reaction mechanism, including the rate-determining step and the factors that control the selectivity of the reaction.

Advanced Research Topics in 2,2,5 Trimethylcyclopentanone Chemistry

Chiral Auxiliaries and Resolution Strategies in Cyclopentanone (B42830) Synthesis

The stereoselective synthesis of substituted cyclopentanones is a significant challenge in organic chemistry. While the direct application of chiral auxiliaries or specific resolution strategies for 2,2,5-trimethylcyclopentanone itself is not extensively documented in peer-reviewed literature, the synthesis of its chiral derivatives from enantiomerically pure precursors stands as a primary strategy for accessing optically active forms.

A notable example is the synthesis of (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, an important precursor for other complex molecules. The synthesis begins from readily available chiral monoterpenes, such as (+)-α-2,3-epoxypinane or (–)-trans-pinocarveol. rsc.org This approach, known as a chiral pool synthesis, leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

The reaction of these chiral precursors with hydrogen bromide leads to a bicyclic bromo-alcohol, which is then converted to an unsaturated acetaldehyde (B116499) derivative. Subsequent reduction and epoxidation steps, followed by a boron trifluoride-catalyzed rearrangement, yield the desired (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone in an enantiomerically enriched form. rsc.org This multi-step synthesis highlights a robust method for obtaining chiral substituted cyclopentanones, bypassing the need for resolving a racemic mixture of the parent ketone.

The synthesis of the racemic form of a related precursor, (±)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, has also been achieved starting from 2,2,4-trimethyl-3-oxocyclopentanecarboxylic acid, further underscoring the utility of substituted cyclopentanones as synthetic starting points. rsc.org

| Starting Material | Key Transformation | Product | Chirality |

| (+)-α-2,3-Epoxypinane | Multi-step sequence including rearrangement | (+)-cis-3-(2-Hydroxyethyl)-2,2,5-trimethylcyclopentanone | Enantiomerically enriched |

| (–)-trans-Pinocarveol | Multi-step sequence including rearrangement | (+)-cis-3-(2-Hydroxyethyl)-2,2,5-trimethylcyclopentanone | Enantiomerically enriched |

| (±)-2,2,5-Trimethyl-1-oxocyclopentane-3-carboxylic acid | Chain extension and reduction | (±)-cis-3-(2-Hydroxyethyl)-2,2,5-trimethylcyclopentanone | Racemic |

Development of Novel Catalytic Systems for Cyclopentanone Transformations

Research into the transformations of 2,2,5-trimethylcyclopentanone and its derivatives has led to the application of various catalytic and stoichiometric reagents to effect specific chemical changes. These transformations are crucial for elaborating the cyclopentanone core into more complex structures.

One of the fundamental transformations is the reduction of the carbonyl group. The reduction of 2,2,5-trimethylcyclopentanone has been shown to yield two diastereomeric alcohols: 2,2,trans-5-trimethylcyclopentan-r-1-ol and its cis isomer. dss.go.th A study reported that this reduction resulted in a 71:29 ratio of the trans to cis alcohol products, respectively. dss.go.th The major trans isomer was confirmed by comparison with an authentic sample prepared via the hydroboration-oxidation of 1,3,3-trimethylcyclopentene. dss.go.th

Another significant transformation involves the base-mediated intramolecular cyclization of a derivative, (+)-cis-3-(2-chloroethyl)-2,2,5-trimethylcyclopentanone. This reaction proceeds via an internal nucleophilic substitution to form a bicyclic ketone, (+)-fenchone. rsc.orgresearchgate.net This transformation demonstrates the utility of the substituted cyclopentanone framework in constructing bridged bicyclic systems, which are common motifs in natural products.

Furthermore, the pyrolysis of the corresponding acetate (B1210297) derivative, (+)-cis-3-(2-acetoxyethyl)-2,2,5-trimethylcyclopentanone, leads to the formation of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone through an elimination reaction. rsc.org This vinylcyclopentanone is a known photoisomer of (–)-trans-caran-4-one, highlighting the role of 2,2,5-trimethylcyclopentanone derivatives in accessing structurally diverse terpenoid-like molecules. rsc.org

| Substrate | Reagents/Conditions | Product(s) | Transformation Type |

| 2,2,5-Trimethylcyclopentanone | Reducing agent | 2,2,trans-5-trimethylcyclopentan-r-1-ol and 2,2,cis-5-trimethylcyclopentan-r-1-ol | Carbonyl Reduction |

| (+)-cis-3-(2-Chloroethyl)-2,2,5-trimethylcyclopentanone | Base | (+)-Fenchone | Intramolecular Cyclization |

| (+)-cis-3-(2-Acetoxyethyl)-2,2,5-trimethylcyclopentanone | Pyrolysis | (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone | Elimination |

Synthetic Applications as Intermediates in Complex Molecule Synthesis

Derivatives of 2,2,5-trimethylcyclopentanone have proven to be valuable intermediates in the total synthesis of more complex molecules, particularly in the realm of terpenoids. The strategic functionalization of the cyclopentanone ring allows for the construction of intricate carbon skeletons.

A significant application is the synthesis of the bicyclic monoterpene (+)-fenchone. rsc.orgrsc.org The key precursor, (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, is first converted to its corresponding chloro-derivative. Treatment of this chloro-ketone with a base induces an intramolecular cyclization to furnish (+)-fenchone. rsc.org A similar strategy has been employed for the synthesis of racemic (±)-fenchone starting from the racemic hydroxyethyl (B10761427) precursor. rsc.org

Another important synthetic application is the preparation of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone. rsc.orgrsc.org This compound is obtained through the pyrolysis of (+)-cis-3-(2-acetoxyethyl)-2,2,5-trimethylcyclopentanone, which is derived from the corresponding hydroxy-ketone. rsc.org This vinylcyclopentanone is of interest as it is a photoisomeric product of (–)-trans-caran-4-one, linking the chemistry of 2,2,5-trimethylcyclopentanone to the photochemical transformations of other terpenoid systems. rsc.org

These examples underscore the utility of functionalized 2,2,5-trimethylcyclopentanone derivatives as versatile intermediates. The ability to control the stereochemistry of the substituents on the cyclopentane (B165970) ring, as demonstrated in the synthesis of the chiral hydroxyethyl derivative, is crucial for the enantioselective synthesis of complex target molecules.

| Intermediate Derived from 2,2,5-Trimethylcyclopentanone | Target Molecule | Key Reaction Step |

| (+)-cis-3-(2-Chloroethyl)-2,2,5-trimethylcyclopentanone | (+)-Fenchone | Base-mediated intramolecular cyclization |

| (+)-cis-3-(2-Acetoxyethyl)-2,2,5-trimethylcyclopentanone | (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone | Pyrolysis (elimination) |

Future Directions and Emerging Research Avenues for 2,2,5 Trimethylcyclopentanone

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of cyclic ketones. Future research on 2,2,5-trimethylcyclopentanone will increasingly focus on environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. A primary strategy involves the catalytic conversion of biomass-derived platform molecules. For instance, processes developed for producing cyclopentanone (B42830) from furfural, a chemical derived from lignocellulosic biomass, offer a promising blueprint. amazonaws.comfudan.edu.cn

Key green chemistry innovations applicable to the synthesis of 2,2,5-trimethylcyclopentanone and its precursors include:

Use of Renewable Feedstocks: Leveraging biomass-derived chemicals like 5-hydroxymethylfurfural (HMF) and 2,5-hexanedione as starting materials. nih.govrsc.org

Heterogeneous Catalysis: Employing reusable and highly selective solid catalysts, such as bimetallic systems (e.g., Ni-Cu) supported on materials like Metal-Organic Frameworks (MOFs) or zeolites, to improve reaction efficiency and simplify product purification. amazonaws.comresearchgate.net

Benign Solvents: Shifting from traditional organic solvents to greener alternatives, with a particular focus on aqueous-phase reactions, which align with sustainable principles. fudan.edu.cnresearchgate.net

Avoiding Precious Metals: Developing catalytic systems based on earth-abundant metals to replace costly and rare metals like platinum or palladium, thereby improving the economic and environmental profile of the synthesis. amazonaws.com

| Green Chemistry Principle | Conventional Approach | Emerging Green Approach | Potential Benefit |

|---|---|---|---|

| Starting Material | Petroleum-based feedstocks | Biomass-derived furfural, HMF, or 2,5-hexanedione nih.govrsc.org | Reduced carbon footprint, use of renewable resources. |

| Catalyst | Homogeneous catalysts, precious metals (Pt, Pd) | Heterogeneous, reusable Ni-Cu bimetallic catalysts on MOF supports amazonaws.comresearchgate.net | Catalyst recyclability, lower cost, reduced metal leaching. |

| Solvent | Volatile organic compounds (VOCs) | Water (aqueous-phase hydrogenation) fudan.edu.cn | Enhanced safety, reduced pollution, lower cost. |

| Reaction Conditions | High temperature and pressure | Milder reaction conditions (e.g., 140°C, 1 MPa) researchgate.net | Lower energy consumption, improved process safety. |

Expanding the Scope of Derivatization and Functionalization

While 2,2,5-trimethylcyclopentanone itself is a valuable molecule, its true potential lies in its use as a scaffold for creating a diverse array of more complex derivatives. Future research will focus on systematically exploring reactions to functionalize both the carbonyl group and the cyclopentane (B165970) ring, thereby creating new molecules with unique properties. The existence of derivatives such as 2,2,5-trimethyl-5-pentylcyclopentanone demonstrates that modifications to the ring are feasible. nih.gov

Key areas for expanding derivatization include:

Carbonyl Chemistry: Exploring a wide range of reactions at the ketone group, including stereoselective reductions to form corresponding alcohols, reductive aminations to synthesize novel amines, and Wittig-type reactions to introduce carbon-carbon double bonds.

α-Carbon Functionalization: Investigating reactions at the carbons adjacent to the carbonyl group, such as aldol (B89426) condensations, alkylations, and halogenations, to build more complex molecular architectures.

Ring Rearrangements: Studying acid- or base-catalyzed rearrangement reactions, similar to the synthesis of 2,4,4-trimethylcyclopentanone (B1294718) from isophorone (B1672270) oxide, to access novel cyclopentane isomers and related ring systems. orgsyn.org

Synergistic Applications of Experimental and Computational Methods

The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy for accelerating research. This synergy allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new derivatives and synthetic pathways. Although often applied to more complex systems, these methods are directly applicable to the study of 2,2,5-trimethylcyclopentanone. nih.govmdpi.com

Future research will leverage this synergy in several ways:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model transition states and reaction intermediates, providing insights into the mechanisms of synthesis and derivatization reactions.

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) for novel derivatives to aid in their characterization and confirm experimental findings.

Intermolecular Interaction Analysis: Employing tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) to understand crystal packing, polymorphism, and the nature of non-covalent interactions in solid-state derivatives. nih.govmdpi.com

Property Prediction: Computationally screening libraries of virtual derivatives to predict their physicochemical properties, guiding experimental efforts toward molecules with desired characteristics for specific applications.

| Computational Method | Application for 2,2,5-Trimethylcyclopentanone Research | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. nih.gov | Optimization of reaction conditions and prediction of product selectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize intra- and intermolecular bonds. nih.gov | Fundamental understanding of chemical bonding and reactivity. |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in crystal structures. mdpi.com | Rationalizing solid-state properties and guiding crystal engineering. |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes). nih.gov | Screening for potential bioactivity and guiding medicinal chemistry efforts. |

Bio-Inspired Chemical Synthesis and Biocatalytic Engineering